N-(1,3-dioxoisoindolin-4-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its stereochemistry and conformation.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Crystal Structure and Spectroscopy
- Crystal Structure, Spectroscopy, SEM Analysis, and Computational Studies : This research focused on characterizing the crystal structure of a related compound, N-(1,3-dioxoisoindolin-2yl)benzamide, using a combination of IR spectroscopy, SEM, and single crystal X-ray diffraction techniques. Theoretical calculations were also employed to compare experimental and theoretical values of the crystal structure (Bülbül et al., 2015).
Synthesis and Biological Activity
- Synthesis and Evaluation of HIV Integrase Strand Transfer Inhibitors : A study explored the synthesis and in vitro testing of 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide derivatives against HIV-1 Integrase. Six out of eighteen analogues demonstrated significant inhibition of strand transfer by HIV-1 integrase, suggesting potential applications in HIV therapy (Wadhwa et al., 2019).
Materials Science and Engineering
- New Optically Active Polyamides : A study synthesized a new class of optically active polyamides containing 2-(4-nitro-1,3-dioxoisoindolin-2-yl) units. These polymers showed high solubility in polar organic solvents and were characterized for their thermal properties, indicating potential applications in materials science (Faghihi et al., 2010).
Anticonvulsant Evaluation
- Microwave-Assisted Synthesis and Anticonvulsant Evaluation : A study reported the design and synthesis of N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamides and evaluated their anticonvulsant activity. The findings suggest these compounds could have potential applications in the treatment of epilepsy (Ghodke et al., 2017).
Anticancer Activity
- Design, Synthesis, and Anticancer Evaluation of Derivatives : This research involved designing, synthesizing, and evaluating N-substituted benzamides for their anticancer activities. Some derivatives exhibited significant potency against various cancer cell lines, highlighting their potential as anticancer agents (Alafeefy et al., 2015).
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound, as well as its potential hazards.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas of interest.
properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-2-26(16-7-4-3-5-8-16)32(30,31)17-13-11-15(12-14-17)21(27)24-19-10-6-9-18-20(19)23(29)25-22(18)28/h3-14H,2H2,1H3,(H,24,27)(H,25,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLOMXCQXRTBBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-4-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide |
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